molecular formula C20H30N2O4 B14752979 4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester CAS No. 177276-45-8

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester

Cat. No.: B14752979
CAS No.: 177276-45-8
M. Wt: 362.5 g/mol
InChI Key: BHFWBYQQGSYPFE-UHFFFAOYSA-N
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Description

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-amino substituent linked to a 3-oxo-3-phenylmethoxypropyl chain. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group enhances stability during synthetic processes, while the ketone and ether functionalities in the side chain may influence reactivity and binding properties.

Properties

CAS No.

177276-45-8

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 4-[(3-oxo-3-phenylmethoxypropyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-13-10-17(11-14-22)21-12-9-18(23)25-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3

InChI Key

BHFWBYQQGSYPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the reaction of N-Boc-glycine with appropriate reagents to form the desired ester . The reaction conditions often require the use of solvents like dichloromethane and bases such as N-methylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares structural similarities with several Boc-protected piperidine derivatives, differing primarily in the substituent at the 4-position. Below is a comparative analysis of its analogs:

Compound Name Substituent at 4-Position Key Functional Groups Molecular Formula (if available) Applications/Notes References
Target Compound 3-Oxo-3-phenylmethoxypropylamino Ketone, ether, Boc Not explicitly provided Potential synthetic intermediate
N-Boc norfentanyl (4-[(1-oxopropyl)phenylamino]-1-piperidinecarboxylate) Phenylamino linked to oxopropyl Amide, Boc C19H28N2O3 Fentanyl precursor
PSN632408 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylmethoxy Oxadiazole, pyridine, Boc Not explicitly provided GPCR ligand candidate
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylate Methoxycarbonylphenyl on dihydropyridine Ester, dihydropyridine, Boc C18H23NO4 Intermediate in organic synthesis
4-[(4-Isopropoxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidine-1-carboxylate Isopropoxyphenyl and prenylamino groups Ether, alkene, Boc C24H38N2O3 Synthetic building block

Research Findings and Data

Stability and Deprotection Kinetics

  • Boc deprotection of N-Boc norfentanyl in HCl/ether achieves >90% yield , suggesting similar efficiency for the target compound.
  • The tert-butyl ester in the target compound enhances solubility in organic solvents (e.g., CH₂Cl₂, ACN) compared to non-Boc analogs .

Spectroscopic Characterization

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are standard for verifying Boc-protected intermediates, as seen in N-Boc norfentanyl analysis .

Biological Activity

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound belongs to a class of piperidine derivatives that exhibit various interactions with biological targets, making them candidates for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N2O4C_{15}H_{22}N_{2}O_{4}, with a molecular weight of 294.35 g/mol. The compound features a piperidine ring, a tert-butyl ester group, and a phenylmethoxypropyl side chain. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Research indicates that compounds similar to 4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester may act as modulators of neurotransmitter receptors, particularly opioid receptors. For instance, derivatives have shown potent agonist activity at the μ-opioid receptor (MOR), which is crucial for pain modulation and analgesic effects .

Pharmacological Studies

  • Opioid Receptor Agonism : Studies have demonstrated that related compounds exhibit high affinity for MOR, suggesting potential applications in pain management .
  • Kinase Inhibition : Some derivatives have been explored for their ability to inhibit serine-threonine kinases, which are implicated in various diseases including cancer and inflammatory conditions .
  • Neuroprotective Effects : Preliminary studies suggest that these compounds may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies

  • Pain Management : In a controlled study involving animal models, the administration of piperidine derivatives led to significant reductions in pain response compared to control groups, indicating their potential as analgesics.
  • Cancer Research : A study investigating kinase inhibitors highlighted the effectiveness of certain piperidine derivatives in reducing tumor growth in xenograft models, showcasing their therapeutic potential against cancer .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Opioid Receptor AgonismHigh affinity for μ-opioid receptor
Kinase InhibitionInhibition of p70S6K and Akt pathways
Neuroprotective PropertiesReduction in neurodegeneration markers

Q & A

Q. What are the common synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step functionalization of the piperidine core. Key steps include:

  • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with Boc-anhydride .
  • Coupling reactions to introduce the 3-oxo-3-phenylmethoxypropylamino moiety, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Purification via column chromatography or solid-phase extraction (e.g., SCX columns for amine intermediates) .
  • Critical parameters : Reaction temperature (often 0–25°C), stoichiometric control of Boc-anhydride, and inert atmosphere to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

A combination of methods is essential:

  • NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C) to confirm substituent positions and Boc-group integrity .
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF) .
  • HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% typical for research-grade material) .
  • Elemental analysis to validate empirical formulas .

Q. What are the key safety considerations and hazard classifications?

  • GHS classifications : Acute toxicity (Category 4 for oral, dermal, inhalation) and skin/eye irritation .
  • Handling protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation .
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized under varying conditions?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, reaction time). For example, optimize reductive amination with NaBH(OAc)3 by varying equivalents (1.2–2.0 eq.) and monitoring by TLC .
  • Flow chemistry : Continuous-flow systems improve reproducibility in oxidation/reduction steps (e.g., hydrogenation with Pd/C catalysts) .

Q. How should discrepancies in toxicity data across safety sheets be addressed?

  • In vitro assays : Conduct MTT assays (cell viability) or Ames tests (mutagenicity) to resolve conflicting GHS classifications .
  • Literature cross-validation : Compare with structurally analogous piperidine derivatives (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to infer toxicity profiles .

Q. What methodologies assess stability and decomposition pathways?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions. Monitor degradation products via HPLC-MS .
  • Accelerated stability testing : Store under nitrogen at –20°C and analyze at 0, 1, 3, and 6 months for Boc-group hydrolysis .

Q. How can computational modeling predict reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize binding modes .

Q. What strategies design derivatives for SAR studies?

  • Functional group diversification : Modify the phenylmethoxy group (e.g., halogenation, methoxy-to-ethoxy substitution) .
  • Core scaffold variation : Replace piperidine with morpholine or introduce sp<sup>3</sup>-hybridized carbons to probe conformational effects .

Q. How to ensure reproducibility in synthesis and analysis?

  • Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., cooling rates, stirring speeds) .
  • Cross-lab validation : Share batches with independent labs for NMR/HPLC cross-checks .

Q. What in vitro assays evaluate biological activity?

  • Enzyme inhibition assays : Test against serine hydrolases or proteases using fluorogenic substrates .
  • Cellular uptake studies : Use fluorescently tagged derivatives and confocal microscopy .

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